2-(Dimethylamino)propanenitrile

Catalog No.
S1926848
CAS No.
5350-67-4
M.F
C5H10N2
M. Wt
98.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Dimethylamino)propanenitrile

CAS Number

5350-67-4

Product Name

2-(Dimethylamino)propanenitrile

IUPAC Name

2-(dimethylamino)propanenitrile

Molecular Formula

C5H10N2

Molecular Weight

98.15 g/mol

InChI

InChI=1S/C5H10N2/c1-5(4-6)7(2)3/h5H,1-3H3

InChI Key

GQJKKKULUSFWSC-UHFFFAOYSA-N

SMILES

CC(C#N)N(C)C

Canonical SMILES

CC(C#N)N(C)C
  • Functional Groups

    The molecule possesses two key functional groups: a dimethylamine group (-(CH3)2NH) and a nitrile group (C≡N). Dimethylamine groups are commonly found in organic compounds and can act as nucleophiles in reactions. Nitrile groups can participate in various reactions, including hydrolysis and nucleophilic addition. PubChem, 2-(Dimethylamino)propanenitrile:

  • Potential Applications

    Based on the functional groups, 2-(dimethylamino)propanenitrile could be a potential candidate for research in several areas:

    • Organic synthesis: The molecule's reactive groups might be useful in building blocks for synthesizing more complex organic molecules.
    • Material science: The nitrile group can participate in reactions to form polymers, and the overall structure could be relevant for research in areas like conductive polymers.
    • Medicinal chemistry: The molecule's structure might hold potential for further development into medicinal compounds, but more research would be needed.

2-(Dimethylamino)propanenitrile is an organic compound with the chemical formula C₅H₁₀N₂. This compound features two significant functional groups: a dimethylamine group (CH3)2NH(-CH_3)_2NH and a nitrile group (CN)(C≡N). It is typically encountered as a colorless liquid at room temperature, exhibiting a boiling point of approximately 171-172°C and a melting point of -44.3°C . The presence of the dimethylamine group allows for nucleophilic behavior, while the nitrile group can engage in various

Currently, there is no documented information regarding a specific mechanism of action for DMAPN in biological systems.

  • Potential Toxicity: Primary amines can exhibit irritant or corrosive properties on contact with skin and eyes []. The nitrile group might also contribute to potential toxicity if ingested [].
  • Flammability: DMAPN's estimated flash point suggests flammability. Proper handling procedures near ignition sources are essential [].
Due to its functional groups:

  • Nucleophilic Addition: The nitrile group can undergo nucleophilic addition reactions, where nucleophiles attack the carbon atom of the nitrile.
  • Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to form corresponding carboxylic acids or amides.
  • Reduction Reactions: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride .

The synthesis of 2-(dimethylamino)propanenitrile can be achieved through various methods:

  • Alkylation Reactions: One common method involves the alkylation of dimethylamine with acrylonitrile under controlled conditions.
  • Catalytic Hydrogenation: The nitrile function can also be synthesized through catalytic hydrogenation processes involving starting materials like propionitrile and dimethylamine .
  • Reactions with Formaldehyde: Another approach includes reductive alkylation involving formaldehyde and dimethylamine, leading to the formation of the desired compound .

2-(Dimethylamino)propanenitrile finds applications in various fields:

  • Chemical Industry: It is utilized in the production of polymers, particularly in the manufacture of polyurethane foams.
  • Pharmaceuticals: Due to its structural properties, it may serve as an intermediate in synthesizing pharmaceutical compounds.
  • Research: The compound is often used in laboratory settings for studying reaction mechanisms involving nitriles and amines .

While specific interaction studies focusing on 2-(dimethylamino)propanenitrile are scarce, compounds with similar structures have been investigated for their interactions with biological systems. These studies often explore how such compounds interact with enzymes or receptors, potentially influencing biological pathways. The unique combination of functional groups in 2-(dimethylamino)propanenitrile may suggest interactions that warrant further investigation.

Several compounds share structural similarities with 2-(dimethylamino)propanenitrile. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey Features
DimethylaminopropionitrileC₅H₁₁N₂Similar structure; used in similar applications
2-AminopropionitrileC₄H₈N₂Lacks dimethyl groups; different reactivity
N,N-DimethylacetamideC₅H₁₁NContains an acetamide instead of a nitrile group
N,N-DimethylformamideC₃H₇NUsed as a solvent; differs in functional groups

The uniqueness of 2-(dimethylamino)propanenitrile lies in its specific combination of a dimethylamine and a nitrile group, which influences its reactivity and potential applications compared to other similar compounds. Its role in polymer chemistry and potential pharmaceutical applications further distinguishes it within this class of chemicals.

XLogP3

0.5

Other CAS

5350-67-4

Dates

Modify: 2023-08-16

Explore Compound Types